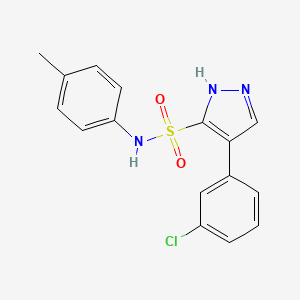

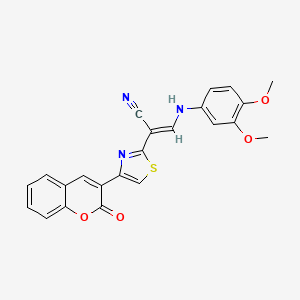

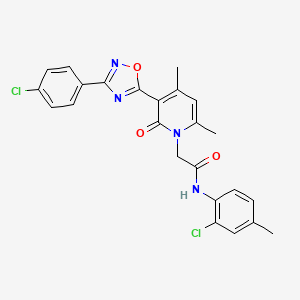

![molecular formula C12H18N2O4 B3009877 Ethyl 4-[(tert-butoxycarbonyl)amino]pyrrole-2-carboxylate CAS No. 903570-20-7](/img/structure/B3009877.png)

Ethyl 4-[(tert-butoxycarbonyl)amino]pyrrole-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound of interest, Ethyl 4-[(tert-butoxycarbonyl)amino]pyrrole-2-carboxylate, is a derivative of pyrrole, which is a five-membered aromatic heterocycle with a nitrogen atom. The tert-butoxycarbonyl (Boc) group is commonly used in organic synthesis to protect amino groups due to its stability and ease of removal under mild acidic conditions. Ethyl esters, like the one in the compound, are often used to increase the lipophilicity of a molecule, potentially improving its bioavailability.

Synthesis Analysis

The synthesis of related pyrrole derivatives has been reported in the literature. For instance, a novel synthetic method for 4-tert-butyl 2-ethyl 3-amino-1-benzyl-5-dialkylamino-1H-pyrrole-2,4-dicarboxylate derivatives has been optimized, involving a highly selective cyclization step. This method is notable for its high selectivity, controlled by lithium coordination and steric hindrance from the tert-butyl ester, and does not require column chromatography purification .

Molecular Structure Analysis

X-ray crystallographic analysis has been used to characterize the crystal and molecular structure of related compounds, such as 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate. These structures are often stabilized by intramolecular hydrogen bonds, which can be crucial for the stability and reactivity of the compound .

Chemical Reactions Analysis

The reactivity of pyrrole derivatives can be influenced by the substituents on the pyrrole ring. For example, the presence of a Boc-protected amino group can facilitate reactions that target other functional groups on the molecule while leaving the amino group intact until deprotection is desired. The synthesis of ethyl-1-(4-aminosulfonylphenyl)-5-aryl-3-hydroxy-2-oxo-3-pyrroline-4-carboxylates via a three-component reaction showcases the versatility of pyrrole derivatives in multi-component reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives can vary widely depending on the substituents. For example, the introduction of a tert-butyl group can increase the steric bulk, while an ethyl ester can affect the solubility and lipophilicity. The crystal structure of ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate provides insight into the molecular geometry and potential intermolecular interactions, which can influence the compound's physical properties and reactivity .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

Facile Synthesis of Deaza-Analogues of Marine Alkaloids

This compound has been utilized in the synthesis of deazaanalogues of the bis-indole alkaloid topsentin. Although most derivatives showed no significant activity in anticancer assays, one compound exhibited moderate activity against certain cancer cell lines (Carbone et al., 2013).

Divergent and Solvent-Dependent Reactions

Research has shown that using this compound in combination with enamines allows for divergent synthesis pathways, producing various chemical structures depending on the choice of solvents and temperatures (Rossi et al., 2007).

Enantioselective Synthesis of Oxazoles

The compound has been used in the enantioselective synthesis of methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate, demonstrating high optical purity and yield without racemization (Magata et al., 2017).

Material Science and Nanotechnology

- Development of Responsive Nanoparticles: It played a role in the design of pH- and redox-responsive nanoparticle systems for enhanced drug delivery. The copolymers synthesized exhibited varied sizes and positive ζ-potential values, showing potential in drug delivery applications (Yildirim et al., 2016).

Medicinal Chemistry

- Influenza Neuraminidase Inhibitors: This compound was a part of the core structure in the development of potent influenza neuraminidase inhibitors. The research emphasized the importance of the compound's role in binding to the enzyme's active site (Wang et al., 2001).

Mecanismo De Acción

Target of Action

The compound belongs to the class of organic compounds known as gamma amino acids and derivatives . These are amino acids having a (-NH2) group attached to the gamma carbon atom .

Mode of Action

The tert-butoxycarbonyl (Boc) group is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The removal of the Boc group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Biochemical Pathways

The compound’s role as a protecting group in organic synthesis suggests it may be involved in various biochemical reactions, particularly those involving amines .

Pharmacokinetics

The compound’s log P values suggest moderate lipophilicity, which may influence its distribution and excretion .

Result of Action

As a protecting group, it plays a crucial role in preventing unwanted reactions at the amine group during organic synthesis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ethyl 4-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate. For instance, the pH of the environment can affect the addition and removal of the Boc group . Furthermore, temperature can influence the rate of these reactions .

Análisis Bioquímico

Biochemical Properties

It is known that the tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis, particularly for amines . This suggests that Ethyl 4-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate may interact with enzymes, proteins, and other biomolecules that recognize or process amines.

Molecular Mechanism

The molecular mechanism of action of Ethyl 4-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate is not well-defined. The presence of the Boc group suggests that it could be involved in reactions where this group is removed or transferred .

Propiedades

IUPAC Name |

ethyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-pyrrole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O4/c1-5-17-10(15)9-6-8(7-13-9)14-11(16)18-12(2,3)4/h6-7,13H,5H2,1-4H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWPJQADNGPPDTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CN1)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

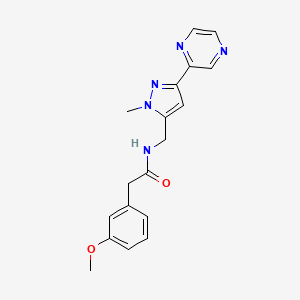

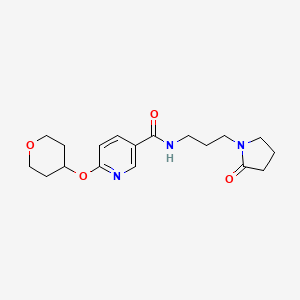

![5-[1-(4-ethylbenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3009804.png)

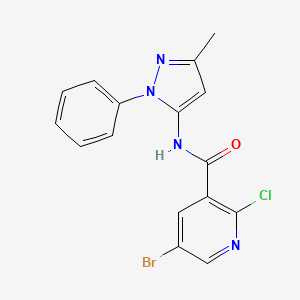

![N-[2-Hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-4-phenyloxane-4-carboxamide](/img/structure/B3009810.png)

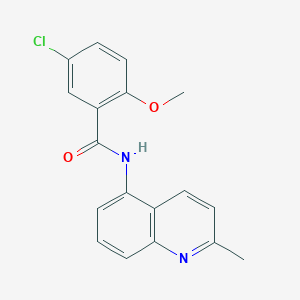

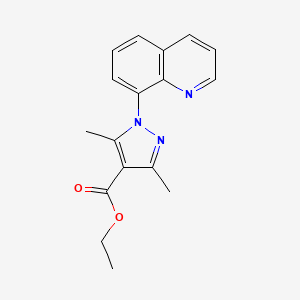

![7-ethoxy-5-(3-methylthiophen-2-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B3009813.png)